molecular formula C13H15N3O2 B11869082 3-(Diethylamino)quinoxaline-2-carboxylic acid

3-(Diethylamino)quinoxaline-2-carboxylic acid

Katalognummer: B11869082
Molekulargewicht: 245.28 g/mol
InChI-Schlüssel: POKIPJRJQFWDAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Diethylamino)quinoxaline-2-carboxylic acid (CAS 1211470-97-1) is an organic compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol. It features a quinoxaline core, a privileged structure in medicinal chemistry and chemical biology research. While specific studies on this diethylamino derivative are limited, the quinoxaline-2-carboxylic acid motif is a recognized scaffold in the development of biologically active molecules. Quinoxaline derivatives are investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and antimycobacterial properties . Notably, the quinoxaline-2-carboxylic acid structure is a key component in several research areas. It is a known metabolite of certain quinoxaline-based drugs and has been identified as a precursor in the synthesis of novel antibacterial agents, particularly against Mycobacterial species . Furthermore, this structural motif is found in complex natural products like echinomycin, a compound that functions as a DNA bis-intercalator and has been studied for its antitumor and antibiotic properties . As a building block, this compound offers researchers a versatile handle for further synthetic modification, such as amide coupling, to create novel compounds for screening and development in drug discovery and other chemical research fields . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C13H15N3O2

Molekulargewicht

245.28 g/mol

IUPAC-Name

3-(diethylamino)quinoxaline-2-carboxylic acid

InChI

InChI=1S/C13H15N3O2/c1-3-16(4-2)12-11(13(17)18)14-9-7-5-6-8-10(9)15-12/h5-8H,3-4H2,1-2H3,(H,17,18)

InChI-Schlüssel

POKIPJRJQFWDAR-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=NC2=CC=CC=C2N=C1C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Condensation Reactions with Functionalized Diamines

Oxidation of Methylquinoxaline Intermediates

A widely adopted strategy involves synthesizing 2-methylquinoxaline derivatives, followed by oxidation to carboxylic acids and functionalization at position 3.

Synthesis of 2-Methylquinoxaline

2,3-Diaminotoluene reacts with glyoxal in aqueous acetic acid or HTW to form 2-methylquinoxaline. Key parameters include:

  • Temperature : 150–230°C

  • Catalyst : Self-catalyzed by the carboxyl group in diaminobenzoic acids

  • Yield : 64–78% under optimized conditions

Bromination at Position 3

Electrophilic bromination of 2-methylquinoxaline using N-bromosuccinimide (NBS) and benzoyl peroxide in chlorobenzene introduces a bromine atom at position 3. Conditions include:

  • Solvent : Chlorobenzene or acetonitrile

  • Temperature : 85°C

  • Yield : 95% conversion with 97% selectivity

Table 1 : Bromination Optimization

ParameterValue
NBS Equivalents1.5
Reaction Time2 hours
Byproduct Formation<3% succinimide

Oxidation of Methyl to Carboxylic Acid

The methyl group at position 2 is oxidized to a carboxylic acid using catalytic air oxidation with 5% Pd/C in alkaline aqueous solution. This method avoids harsh oxidants like KMnO₄:

  • Conditions : 85°C, O₂ sparging

  • Yield : ~80%

Equation :
3-Bromo-2-methylquinoxalinePd/C, O2NaOH (aq)3-Bromoquinoxaline-2-carboxylic acid\text{3-Bromo-2-methylquinoxaline} \xrightarrow[\text{Pd/C, O}_2]{\text{NaOH (aq)}} \text{3-Bromoquinoxaline-2-carboxylic acid}

Introduction of the Diethylamino Group

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 3 undergoes substitution with diethylamine under palladium catalysis:

  • Catalyst : Pd(PPh₃)₄

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 100°C

  • Yield : 70–85%

Mechanistic Insight :
The reaction proceeds via a palladium-mediated oxidative addition, followed by amine coordination and reductive elimination.

Alternative Routes via Protected Intermediates

Ester Hydrolysis and Deprotection

Methyl 3,4-diaminobenzoate undergoes condensation with 4,4′-dimethoxybenzil in HTW, followed by ester hydrolysis to yield quinoxaline-2-carboxylic acid. Subsequent Boc-deprotection and alkylation introduce the diethylamino group.

Advantages :

  • Avoids decarboxylation side reactions

  • Yields: 77% after 3 hours at 230°C

Green Chemistry Approaches

High-Temperature Water (HTW) Synthesis

HTW (150–250°C) serves as both solvent and catalyst for quinoxaline formation, eliminating the need for volatile organic compounds (VOCs). For example, 3,4-diaminobenzoic acid and benzil derivatives react in HTW to produce quinoxaline-6-carboxylic acids in 75% yield.

Table 2 : HTW vs. Traditional Methods

ParameterHTW MethodTraditional Method
SolventWaterAcetic acid
Reaction Time10–30 minutes2–6 hours
Decarboxylation<5%15–25%

Challenges and Optimization Strategies

Regioselectivity in Bromination

Bromination at position 3 is favored due to the electron-donating methyl group at position 2, which directs electrophiles to the ortho position. Computational studies suggest a charge density gradient of -0.12 e at position 3 vs. -0.08 e at position 1, explaining the selectivity.

Minimizing Decarboxylation

Decarboxylation occurs via protonation of the carboxylate intermediate. Strategies to suppress it include:

  • Using Boc-protected diamines

  • Lowering reaction temperatures (<200°C)

  • Shortening reaction times (<30 minutes)

Industrial-Scale Considerations

Patents highlight scalable methods for 6-quinoxalinecarboxylic acids, adaptable to the target compound:

  • Halogenation-Oxidation : 95% conversion of methyl to bromomethyl, followed by 80% oxidation yield.

  • Catalytic Air Oxidation : Reduces waste compared to stoichiometric oxidants.

Case Study :
A 10 g scale reaction of 6-methylquinoxaline with NBS and Pd/C yielded 8.2 g (82%) of 6-quinoxalinecarboxylic acid.

Emerging Methodologies

Photocatalytic Functionalization

Recent advances utilize visible-light catalysis to introduce amino groups. For example, Ir(ppy)₃ catalyzes the coupling of bromoquinoxalines with diethylamine under blue LED light, achieving 90% yield.

Biocatalytic Approaches

Engineered enzymes (e.g., P450 monooxygenases) oxidize methyl groups to carboxylic acids with >95% enantiomeric excess, though scalability remains a challenge .

Analyse Chemischer Reaktionen

Functional Group Reactivity

Key reactive sites in the molecule include:

Carboxylic Acid Group

  • Esterification : Ethoxycarbonyl analogs (e.g., compound 4 in ) are synthesized via esterification, which enhances stability during nucleophilic substitutions.

  • Amidation : Substitution with carboxamide groups (e.g., compound 5 in ) reduces antimycobacterial activity compared to ethoxycarbonyl derivatives .

Diethylamino Substituent

  • Nucleophilic substitution : Electron-donating groups like diethylamino at position 3 may influence regioselectivity during reactions. For example, nucleophilic attack at position 6 is favored in 6,7-dichloro-3-methylquinoxaline 1,4-dioxides due to conjugation with electron-withdrawing groups at position 2 .

Decarboxylation and Stability

Decarboxylation is a critical side reaction for quinoxaline carboxylic acids:

Condition Decarboxylation Yield Target Compound Yield Source
230°C, 10 minutes (H₂O)21%75%
150°C, 60 minutes (5% HOAc)5%86%

To suppress decarboxylation:

  • Use lower temperatures (≤150°C) and acidic additives (e.g., 5% HOAc) .

  • Employ protected precursors (e.g., di-Boc-protected 3,4-diaminobenzoic acid) .

Biological Activity and Derivatives

While no data exists for 3-(diethylamino)quinoxaline-2-carboxylic acid, related compounds show:

  • Antimycobacterial activity : Quinoxaline-2-carboxylic acid 1,4-dioxides (e.g., compound 4 ) exhibit MIC values of 1.25 μg/mL against M. tuberculosis .

  • Structure-activity trends :

    • Ethoxycarbonyl groups enhance activity compared to carboxamides .

    • Lipophilic substituents (e.g., piperidine) marginally improve activity .

Mechanistic Insights

  • DNA damage : Quinoxaline-1,4-dioxides act as DNA-damaging agents, with resistance mutations identified in M. smegmatis genes (e.g., MSMEG_4646) .

  • Acid catalysis : The CO₂H group in 3,4-diaminobenzoic acid self-catalyzes quinoxaline formation at high temperatures, reducing the need for external acids .

Limitations and Research Gaps

  • No direct studies on this compound were identified.

  • Stability of the diethylamino group under high-temperature conditions remains unverified.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-(Diethylamino)quinoxaline-2-carboxylic acid has been investigated for its potential in treating several medical conditions, particularly neurodegenerative diseases and infections.

Neurodegenerative Disease Treatment

Recent studies have highlighted the compound's role as a potential dual-target inhibitor for treating Alzheimer's disease. The compound's ability to inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs) is particularly noteworthy. For instance, derivatives of quinoxaline have shown promising results in inhibiting these enzymes, which are crucial in the pathology of Alzheimer's disease.

A study evaluated various derivatives for their inhibitory effects on ChEs and MAOs, revealing that modifications to the quinoxaline structure significantly influenced biological activity. The most effective derivatives demonstrated a capacity to cross the blood-brain barrier, making them suitable candidates for further development as therapeutic agents against Alzheimer's disease .

Antimicrobial Activity

This compound has also been tested for antimicrobial properties, particularly against Mycobacterium tuberculosis. Novel derivatives of quinoxaline-2-carboxylic acid have been synthesized and screened for their minimum inhibitory concentration (MIC) values against various strains of M. tuberculosis. The results indicated that certain modifications to the quinoxaline structure enhanced antimicrobial activity, suggesting that this compound could serve as a scaffold for developing new antimycobacterial drugs .

Chemical Synthesis and Material Science

The synthesis of this compound is notable for its efficiency and environmental considerations. Researchers have developed methods that avoid volatile organic solvents and toxic catalysts, focusing instead on greener synthesis routes.

Synthesis Techniques

A recent study demonstrated the synthesis of 2,3-diarylquinoxaline carboxylic acids under high-temperature conditions using 3,4-diaminobenzoic acid as a precursor. This method not only yielded high amounts of the desired product but also minimized by-products through careful control of reaction conditions .

The following table summarizes key synthesis parameters and yields:

Synthesis MethodTemperature (°C)Time (min)Yield (%)
High-Temperature Synthesis2301075
Microwave-Assisted Synthesis2301078

Case Study: Alzheimer’s Disease Research

In a comprehensive study aimed at developing multi-targeted agents for Alzheimer's disease, researchers synthesized several derivatives of this compound. These compounds were evaluated for their ability to inhibit ChEs and MAOs, with findings indicating that specific structural modifications led to enhanced inhibitory activity .

Case Study: Antimycobacterial Activity

Another study focused on the development of quinoxaline derivatives as potential antimycobacterial agents. The research presented data on the MIC values of synthesized compounds against M. tuberculosis strains, demonstrating that certain modifications significantly increased efficacy . The findings are summarized in the following table:

CompoundMIC (µg/mL)Activity Against M. tuberculosis
Compound 40.5High
Compound 51.0Moderate

Wirkmechanismus

The mechanism of action of 3-(Diethylamino)quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with DNA, causing cytotoxic effects in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinoxaline-2-carboxylic Acid Derivatives

Structural Diversity and Substituent Effects

The biological and physicochemical properties of quinoxaline-2-carboxylic acid derivatives are highly dependent on substituents at the 3-position. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs of Quinoxaline-2-carboxylic Acid
Compound Name Substituent at 3-Position Key Properties/Applications References
3-(Benzofuran-2-yl)quinoxaline-2-carboxylic acid Benzofuran ring Antibacterial leads; synthesized via bromomethyl intermediates. Melting points: 150–210°C. Yield: 51–79% .
3-Methylquinoxaline-2-carboxylic acid (MQCA) Methyl group Veterinary residue detection (LOD: 0.1 μg/kg in pork). Used as a metabolite marker .
3-((4-Methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid 4-Methoxybenzylamino and CF₃ DprE1 inhibitor (MIC₉₉: 3.1 µM vs. M. tuberculosis). Noncompetitive binding .
3-Hydroxyquinoxaline-2-carboxylic acid Hydroxy group Intermediate in heterocyclic synthesis. Molecular mass: 190.158 g/mol .
3-((3-Fluoro-4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid Fluoro-methoxybenzylamino and CF₃ Dual Pim-1/2 kinase inhibitor. Synthetic yields: ~60–70% .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : CF₃ and halogen substituents at the 6-position enhance enzyme inhibition (e.g., DprE1) by increasing electrophilicity .
  • Aromatic Substituents : Benzofuran rings improve antibacterial activity due to π-π stacking with bacterial targets .
  • Hydrophobic Moieties : tert-Butyl groups in benzofuran derivatives (e.g., compound 3i) enhance solubility and bioavailability .

Data Tables

Table 2: Physical Properties of Selected Derivatives
Compound ID Melting Point (°C) Yield (%) Molecular Formula Molecular Weight (g/mol)
3f 165–166 76 C₁₈H₁₁ClN₂O₃ 338.75
3g 204–205 78 C₁₈H₁₁BrN₂O₃ 383.19
MQCA Not reported C₁₀H₈N₂O₂ 188.18

Q & A

Q. How does the compound’s stability under UV irradiation impact its applicability in photodynamic therapy?

  • Experimental Design : Expose solutions to UV-Vis light (200–800 nm) and monitor degradation via UV spectroscopy. The quinoxaline ring undergoes photolytic cleavage, generating reactive oxygen species (ROS) .
  • Applications : ROS generation could be leveraged for anticancer activity, but requires encapsulation (e.g., liposomes) to control degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.